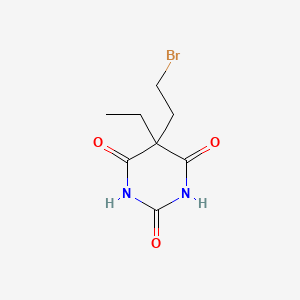
5-(2-Bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-溴乙基)-5-乙基-1,3-二氮杂环己烷-2,4,6-三酮是一种属于二氮杂环己烷衍生物类的化学化合物。该化合物以在二氮杂环己烷环上连接的溴乙基基团为特征,该环是包含三个氮原子的六元环。
准备方法
合成路线和反应条件
5-(2-溴乙基)-5-乙基-1,3-二氮杂环己烷-2,4,6-三酮的合成通常涉及在特定条件下使乙基二氮杂环己烷-2,4,6-三酮与2-溴乙醇反应。该反应通常在碱存在下进行,例如氢氧化钠,以促进取代反应。然后将反应混合物加热至特定温度以确保反应完成。
工业生产方法
在工业环境中,5-(2-溴乙基)-5-乙基-1,3-二氮杂环己烷-2,4,6-三酮的生产可以通过使用更大的反应容器和优化反应条件来扩大规模。使用连续流动反应器也可以提高生产过程的效率。最终产品通常使用重结晶或色谱等技术进行纯化,以确保高纯度。
化学反应分析
反应类型
5-(2-溴乙基)-5-乙基-1,3-二氮杂环己烷-2,4,6-三酮经历多种类型的化学反应,包括:
取代反应: 溴乙基基团可以被其他亲核试剂取代,例如胺或硫醇,形成新的衍生物。
氧化反应: 该化合物可以发生氧化反应,形成相应的氧化物或其他氧化产物。
还原反应: 该化合物的还原会导致形成具有不同官能团的还原衍生物。
常用试剂和条件
取代反应: 常用试剂包括胺、硫醇和其他亲核试剂。这些反应通常在碱存在下进行,例如氢氧化钠或碳酸钾。
氧化反应: 通常使用过氧化氢或高锰酸钾等氧化剂。
还原反应: 在受控条件下使用硼氢化钠或氢化铝锂等还原剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,胺的取代反应可以生成胺衍生物,而氧化反应可以生成氧化物或其他氧化化合物。
科学研究应用
5-(2-溴乙基)-5-乙基-1,3-二氮杂环己烷-2,4,6-三酮有若干科学研究应用,包括:
化学: 该化合物用作合成更复杂分子的构建块。它也用于涉及取代和氧化反应的研究。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医药: 正在进行研究以探索该化合物作为各种疾病治疗剂的潜力。
工业: 该化合物用于生产特种化学品,并作为药物合成的中间体。
作用机制
5-(2-溴乙基)-5-乙基-1,3-二氮杂环己烷-2,4,6-三酮的作用机制涉及其与特定分子靶标的相互作用。溴乙基基团可以与蛋白质或其他生物分子上的亲核位点反应,导致形成共价键。这种相互作用会导致酶活性的抑制或细胞过程的破坏。所涉及的确切分子途径取决于化合物使用的特定生物学环境。
相似化合物的比较
类似化合物
5-(2-氯乙基)-5-乙基-1,3-二氮杂环己烷-2,4,6-三酮: 结构相似,但用氯乙基基团代替溴乙基基团。
5-(2-碘乙基)-5-乙基-1,3-二氮杂环己烷-2,4,6-三酮: 结构相似,但用碘乙基基团代替溴乙基基团。
5-(2-氟乙基)-5-乙基-1,3-二氮杂环己烷-2,4,6-三酮: 结构相似,但用氟乙基基团代替溴乙基基团。
独特性
5-(2-溴乙基)-5-乙基-1,3-二氮杂环己烷-2,4,6-三酮的独特性在于其由于存在溴乙基基团而具有的特定反应活性。与氯、碘或氟对应物相比,该基团使该化合物在取代反应中具有更高的反应活性。
属性
CAS 编号 |
68160-48-5 |
|---|---|
分子式 |
C8H11BrN2O3 |
分子量 |
263.09 g/mol |
IUPAC 名称 |
5-(2-bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H11BrN2O3/c1-2-8(3-4-9)5(12)10-7(14)11-6(8)13/h2-4H2,1H3,(H2,10,11,12,13,14) |
InChI 键 |
LJVTYPFTOBMROG-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)NC(=O)NC1=O)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















